

Technical Guide to the Absolute Configuration of (+)-Isoborneol

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Compound of Interest

Compound Name: (+)-Isoborneol

Cat. No.: B098109

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Abstract

This technical guide provides a comprehensive overview of the absolute configuration of **(+)-isoborneol**, a chiral bicyclic monoterpenoid of significant interest in synthetic chemistry and drug development. This document outlines the definitive stereochemical assignment based on modern spectroscopic techniques, presents key physicochemical properties, and details the experimental protocols for its determination. The logical workflow for assigning the absolute configuration is also visualized.

Introduction

Isoborneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a terpene derivative that exists as a pair of enantiomers due to its chiral nature. The physical and biological properties of these enantiomers can differ significantly, making the correct assignment of their absolute configuration crucial for applications in asymmetric synthesis, fragrance chemistry, and pharmaceutical development. The dextrorotatory enantiomer, **(+)-isoborneol**, has been the subject of stereochemical studies to unequivocally establish its three-dimensional structure.

Absolute Configuration of (+)-Isoborneol

The absolute configuration of **(+)-isoborneol** has been determined to be (1S, 2S, 4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. This assignment is supported by modern analytical methods,

including a combination of chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, followed by Vibrational Circular Dichroism (VCD) spectroscopy, and corroborated by Density Functional Theory (DFT) calculations[1]. The "S" designation at each of the three stereocenters (C1, C2, and C4) is assigned based on the Cahn-Ingold-Prelog priority rules.

Quantitative Data

The following table summarizes the key quantitative data for **(+)-isoborneol**.

Property	Value	Conditions/Notes
IUPAC Name	(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol	
Molecular Formula	C ₁₀ H ₁₈ O	
Molar Mass	154.25 g/mol	
Melting Point	212–214 °C	
Specific Rotation ([α])	approx. +34.3°	In ethanol solution. Note: The sign of optical rotation is not directly correlated to the R/S designation.

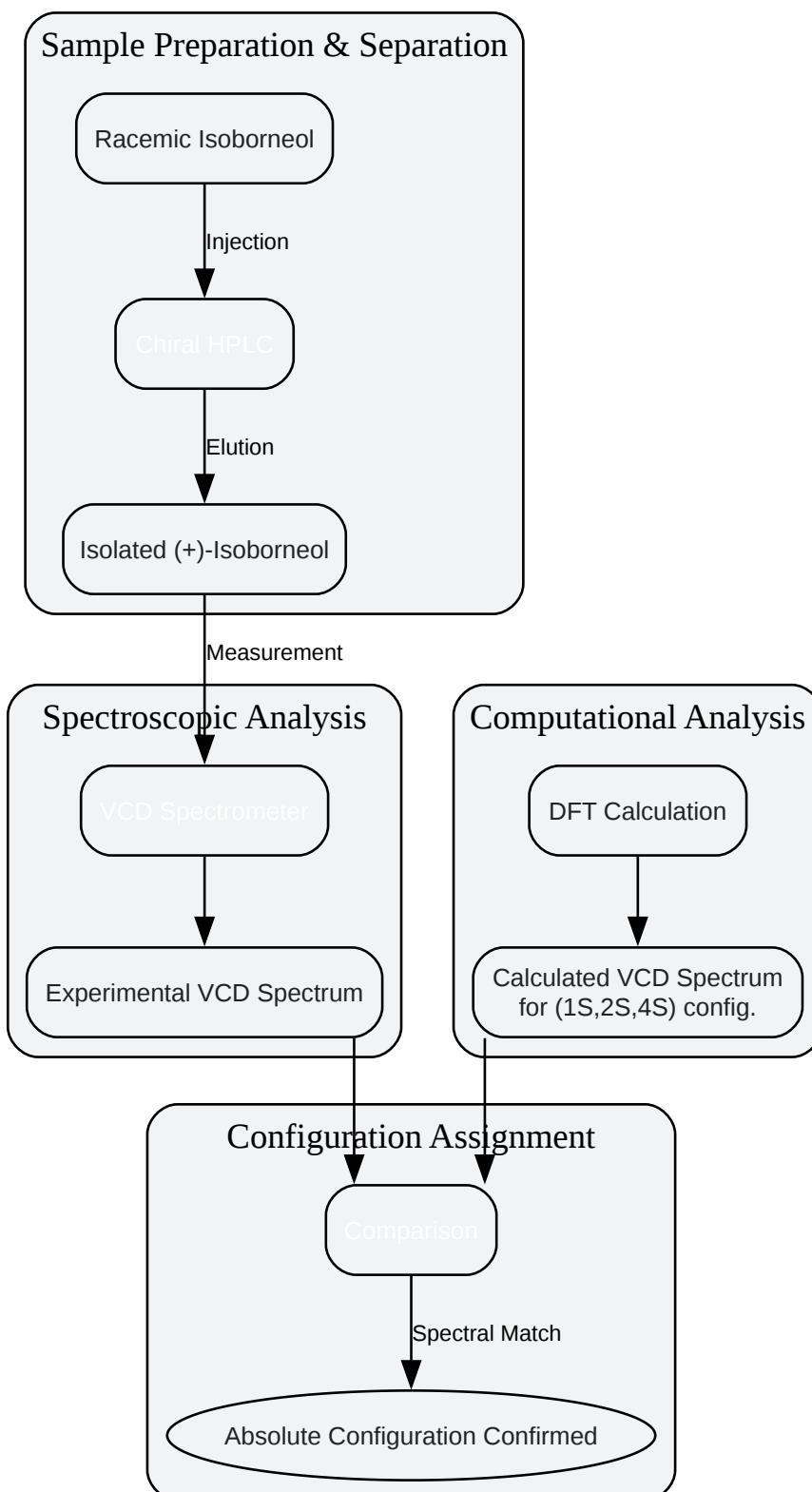
Experimental Protocols for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like **(+)-isoborneol** requires advanced analytical techniques. Below are detailed methodologies for two powerful approaches.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy Coupled with DFT

This is a non-empirical method that provides a definitive assignment of absolute configuration by comparing an experimental VCD spectrum with a theoretically calculated spectrum.

Experimental Workflow:

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References

- 1. Isoborneol | C₁₀H₁₈O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
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